2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) predominantly formed during high-temperature cooking of meat, poultry, and fish. MeIQx is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans. Its presence in cooked meat has raised concerns about its potential contribution to human cancer incidence, particularly colorectal cancer.
The synthesis of MeIQx often involves reacting 2,3-diamino-5-nitroquinoxaline with 2-butanone in the presence of a reducing agent like sodium dithionite. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol or dimethylformamide. Subsequent purification steps might include recrystallization or column chromatography to obtain pure MeIQx.
The carcinogenic potential of MeIQx is influenced by factors like dose, duration of exposure, species, individual genetic variations in enzymes like CYP1A2 and NAT2, and dietary factors. [3], [], [], [], [], [], [], [], []
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